molecular formula C17H15N3O5S B2572906 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate CAS No. 442678-84-4

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate

Cat. No.: B2572906
CAS No.: 442678-84-4
M. Wt: 373.38
InChI Key: XZFHHLUQIWUFPX-UHFFFAOYSA-N
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Description

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, a benzenesulfonyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Amination: The resulting compound is subjected to amination reactions to introduce the amino group at the desired position.

    Esterification: Finally, the compound is esterified with 2-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfonamides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-methoxybenzoic acid methyl ester
  • Methyl 2-methoxy-4-amino-5-chlorobenzoate
  • Methyl 4-amino-5-chloro-2-methoxybenzoate

Uniqueness

Compared to similar compounds, 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate is unique due to the presence of the benzenesulfonyl group and the pyrazole ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-10-6-5-9-13(14)17(21)25-16-11-15(18)20(19-16)26(22,23)12-7-3-2-4-8-12/h2-11H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFHHLUQIWUFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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